molecular formula C34H34Cl2N2O2S2 B14870997 N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide

N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide

Cat. No.: B14870997
M. Wt: 637.7 g/mol
InChI Key: UBZRYTRUKBWCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide is a complex organic compound characterized by the presence of tert-butyl groups, chlorophenyl groups, and a dithio linkage

Preparation Methods

The synthesis of N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the tert-butylbenzoyl intermediate: This step involves the reaction of tert-butylbenzoyl chloride with an appropriate amine to form the tert-butylbenzoyl amide.

    Introduction of the chlorophenyl groups: The chlorophenyl groups are introduced through a nucleophilic substitution reaction, where the chlorophenyl halide reacts with the amide intermediate.

    Formation of the dithio linkage: The dithio linkage is formed by reacting the chlorophenyl intermediate with a sulfur-containing reagent under specific conditions.

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dithio linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl groups, potentially converting them to phenyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl positions, where the chlorine atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: It is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The dithio linkage and chlorophenyl groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide can be compared with other similar compounds, such as:

    N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)thio]-4-chlorophenyl)-4-(tert-butyl)benzamide: This compound has a thio linkage instead of a dithio linkage, which affects its chemical reactivity and biological activity.

    N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)oxy]-4-chlorophenyl)-4-(tert-butyl)benzamide: This compound has an oxy linkage, which also influences its properties and applications.

The uniqueness of this compound lies in its dithio linkage, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C34H34Cl2N2O2S2

Molecular Weight

637.7 g/mol

IUPAC Name

4-tert-butyl-N-[2-[[2-[(4-tert-butylbenzoyl)amino]-5-chlorophenyl]disulfanyl]-4-chlorophenyl]benzamide

InChI

InChI=1S/C34H34Cl2N2O2S2/c1-33(2,3)23-11-7-21(8-12-23)31(39)37-27-17-15-25(35)19-29(27)41-42-30-20-26(36)16-18-28(30)38-32(40)22-9-13-24(14-10-22)34(4,5)6/h7-20H,1-6H3,(H,37,39)(H,38,40)

InChI Key

UBZRYTRUKBWCNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)SSC3=C(C=CC(=C3)Cl)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.